Chlorotrianisene-d9: A Technical Guide for Researchers
Chlorotrianisene-d9: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Chlorotrianisene-d9, a deuterated analog of the synthetic, non-steroidal estrogen Chlorotrianisene. This document details its primary applications, physicochemical properties, and typical experimental workflows, designed to support its use in research and development settings.
Core Concepts: Understanding Chlorotrianisene-d9
Chlorotrianisene-d9 is a stable isotope-labeled form of Chlorotrianisene, a compound historically used for hormone replacement therapy and in the treatment of certain cancers.[1][2] In Chlorotrianisene-d9, nine hydrogen atoms in the three methoxy groups have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to Chlorotrianisene but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled compound by mass spectrometry.
The parent compound, Chlorotrianisene, is known to be a long-acting, orally active estrogen receptor modulator with both estrogenic and antiestrogenic activities.[3][4] It also exhibits inhibitory effects on the enzyme COX-1.[3][5]
Primary Use: An Internal Standard for Quantitative Analysis
The primary and most critical application of Chlorotrianisene-d9 is as an internal standard for quantitative analysis, particularly in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS or LC-MS/MS).[3]
Stable isotope-labeled compounds like Chlorotrianisene-d9 are considered the gold standard for internal standards in mass spectrometry-based quantification. This is because they co-elute with the analyte of interest (the unlabeled Chlorotrianisene) and experience similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for highly accurate and precise quantification of the analyte by correcting for variations during sample preparation and analysis.
Physicochemical and Isotopic Data
The following table summarizes key quantitative data for Chlorotrianisene-d9, essential for its application as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₂D₉ClO₃ | [6] |
| Molecular Weight | 389.92 g/mol | [6] |
| CAS Number | 1276197-26-2 | [6] |
| Isotopic Purity | 99 atom % D | [3][6] |
| Chemical Purity | ≥98% | [6] |
| Unlabeled CAS Number | 569-57-3 | [6] |
Experimental Protocols
While specific experimental conditions will vary depending on the analytical instrumentation and the biological matrix being studied, the following provides a detailed, representative methodology for the use of Chlorotrianisene-d9 as an internal standard in a typical LC-MS/MS workflow for the quantification of Chlorotrianisene in a biological sample (e.g., plasma).
Objective: To quantify the concentration of Chlorotrianisene in plasma samples using Chlorotrianisene-d9 as an internal standard.
Materials:
-
Chlorotrianisene analytical standard
-
Chlorotrianisene-d9 internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Chlorotrianisene (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Prepare a stock solution of Chlorotrianisene-d9 (e.g., 1 mg/mL) in the same solvent.
-
From the Chlorotrianisene stock solution, prepare a series of working standard solutions of known concentrations to create a calibration curve.
-
Prepare a working solution of the Chlorotrianisene-d9 internal standard at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add a fixed volume (e.g., 10 µL) of the Chlorotrianisene-d9 internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction (SPE) for further cleanup if necessary, following the manufacturer's protocol for the chosen SPE cartridge.
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of Chlorotrianisene from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor-to-product ion transitions for both Chlorotrianisene and Chlorotrianisene-d9.
-
Chlorotrianisene: Determine the optimal transition (e.g., m/z 381.1 -> [fragment ion]).
-
Chlorotrianisene-d9: Determine the optimal transition (e.g., m/z 390.1 -> [corresponding fragment ion]).
-
-
Optimize other MS parameters such as collision energy and declustering potential.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both Chlorotrianisene and Chlorotrianisene-d9.
-
Calculate the ratio of the peak area of Chlorotrianisene to the peak area of Chlorotrianisene-d9 for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Chlorotrianisene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling and Metabolic Considerations
While Chlorotrianisene-d9's primary role is as an analytical tool, understanding the biological activity of the parent compound is crucial for interpreting pharmacokinetic and metabolic studies where the deuterated form is used as a tracer. Chlorotrianisene acts as an agonist at estrogen receptors, initiating a signaling cascade that influences gene expression.
Caption: Estrogen receptor signaling pathway activated by Chlorotrianisene.
Experimental Workflow
The following diagram illustrates the logical workflow for using Chlorotrianisene-d9 as an internal standard in a quantitative bioanalytical method.
Caption: Workflow for quantitative analysis using an internal standard.
